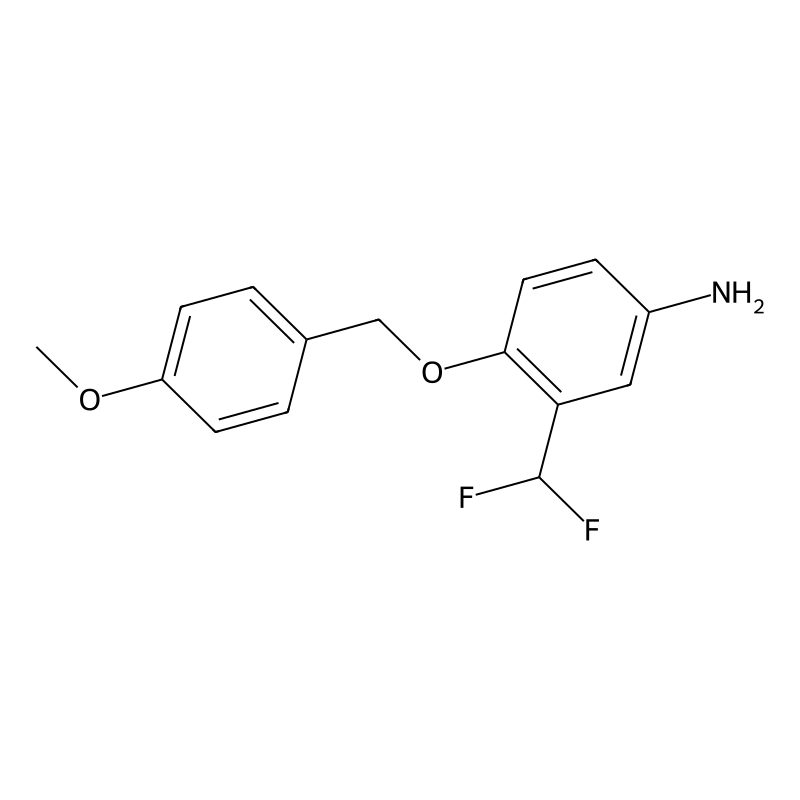

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline is an organic compound characterized by its unique structure, which includes a difluoromethyl group and a methoxybenzyl ether. This compound has garnered attention due to its potential applications in medicinal chemistry and material science. Its molecular formula is CHFNO, indicating the presence of two fluorine atoms, which contribute to its unique chemical properties.

The compound's structure consists of an aniline core, which is modified by the addition of a difluoromethyl group at the 3-position and a methoxybenzyl ether at the 4-position. This configuration may influence its reactivity and biological activity, making it a subject of interest in various chemical studies.

- Nucleophilic Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles, potentially leading to further functionalization.

- Reduction Reactions: The aniline moiety can be reduced to form different amines, which may have varied biological activities.

These reactions are essential for synthesizing derivatives that may enhance the compound's efficacy in biological applications.

The synthesis of 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline typically involves several steps:

- Preparation of the Aniline Derivative: Starting from 4-methoxybenzyl alcohol, a reaction with an appropriate amine source can yield the corresponding aniline.

- Introduction of the Difluoromethyl Group: This can be achieved through methods such as:

- Halogen Exchange: Using difluoromethylating agents like difluoromethyl sulfone or other fluorinated reagents.

- Direct Fluorination: Utilizing fluorinating agents under controlled conditions to incorporate the difluoromethyl group.

- Purification: The crude product is purified using techniques such as column chromatography to isolate the desired compound.

The detailed synthetic pathway ensures that the final product retains its structural integrity and desired functional groups.

3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline has potential applications in various fields:

- Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

- Material Science: The compound's properties could be explored for use in advanced materials or coatings that require specific chemical stability or reactivity.

- Agricultural Chemistry: Similar compounds have been used as agrochemicals; hence, this compound might also find applications in pest control formulations.

Interaction studies involving 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies typically employ techniques like:

- Molecular Docking: To predict binding affinities and modes of interaction with target proteins.

- In vitro Assays: To evaluate biological activity against specific cell lines or enzymes.

Such studies are crucial for elucidating the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Trifluoromethyl)-4-((4-methoxybenzyl)oxy)aniline | Contains a trifluoromethyl group instead of difluoromethyl | Enhanced lipophilicity and potential for increased bioactivity |

| 3-(Chloromethyl)-4-((4-methoxybenzyl)oxy)aniline | Contains a chloromethyl group | May exhibit different reactivity patterns compared to fluorinated analogs |

| 3-(Difluoroethyl)-4-((4-methoxybenzyl)oxy)aniline | Contains a difluoroethyl group | Potentially different pharmacokinetic profiles due to ethyl substitution |

These compounds illustrate varying degrees of modification on the aniline core, influencing their chemical behavior and biological activity. The unique incorporation of the difluoromethyl group in 3-(Difluoromethyl)-4-((4-methoxybenzyl)oxy)aniline sets it apart from these analogs, potentially conferring distinct advantages in medicinal applications.